3,3,4,4-tetrafluorobutan-1-ol
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Overview
Description
3,3,4,4-tetrafluorobutan-1-ol is an organic compound with the chemical formula C4H7F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4,4-tetrafluorobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3,4,4-tetrafluorobutanal with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the fluorination of butan-1-ol using a fluorinating agent such as sulfur tetrafluoride. This process requires controlled conditions, including specific temperatures and pressures, to ensure the selective introduction of fluorine atoms at the desired positions .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-tetrafluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3,4,4-tetrafluorobutanal using oxidizing agents like pyridinium chlorochromate.
Reduction: It can be reduced to form 3,3,4,4-tetrafluorobutane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3,3,4,4-tetrafluorobutanal
Reduction: 3,3,4,4-tetrafluorobutane
Substitution: 3,3,4,4-tetrafluorobutyl chloride
Scientific Research Applications
3,3,4,4-tetrafluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluorobutan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4-tetrafluorobutanal
- 3,3,4,4-tetrafluorobutane
- 3,3,4,4-tetrafluorobutyl chloride
Uniqueness
3,3,4,4-tetrafluorobutan-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms. This structure imparts distinct chemical properties, such as increased reactivity and stability, compared to non-fluorinated alcohols.
Properties
CAS No. |
428-90-0 |
---|---|
Molecular Formula |
C4H6F4O |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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